N-(2-chlorophenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(2-Chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group attached to a benzamide core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the benzamide with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of N-(2-chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-chlorophenyl)-3-ethoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-chlorophenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the ethoxy group and the thiophen-2-ylmethyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, leading to its distinct biological activities.
Properties
Molecular Formula |
C20H18ClNO2S |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-2-24-16-8-5-7-15(13-16)20(23)22(14-17-9-6-12-25-17)19-11-4-3-10-18(19)21/h3-13H,2,14H2,1H3 |
InChI Key |
ZZCBRBYNMHDIRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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